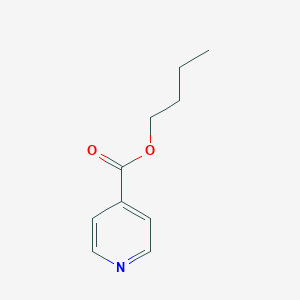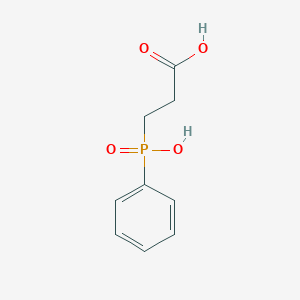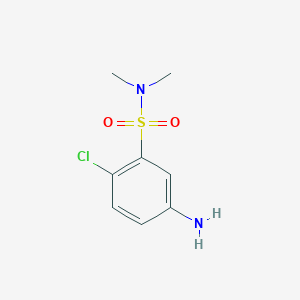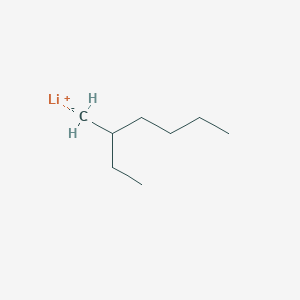
Silver vanadium trioxide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of silver vanadium trioxide involves various methodologies aimed at optimizing its unique properties for specific applications. The electrochemical properties of vanadium compounds, including silver vanadium trioxide, have been extensively studied, highlighting the versatility of vanadium compounds in redox processes (Galloni, Conte, & Floris, 2015). Additionally, the synthesis and modification of silver (meta)vanadate, a related compound, have been explored to improve photocatalytic performance by enhancing stability and accelerating charge separation (Guo et al., 2018).
Molecular Structure Analysis
The molecular structure of silver vanadium trioxide plays a critical role in its chemical reactivity and physical properties. Studies have explored the coordination chemistry and molecular structure of vanadium in various states, offering insights into the structural aspects that contribute to the functional properties of silver vanadium trioxide and related compounds (Weckhuysen & Keller, 2003).
Chemical Reactions and Properties
The chemical reactions and properties of silver vanadium trioxide are influenced by its redox chemistry. The redox chemistry of vanadium in soils and sediments, for example, provides a foundational understanding of vanadium's behavior in various environmental conditions, which is relevant for the application of silver vanadium trioxide in catalysis and energy storage (Shaheen et al., 2019).
Physical Properties Analysis
The physical properties of silver vanadium trioxide, such as its crystalline structure and morphology, significantly affect its application in devices. The review of micro- and nano-structured vanadium pentoxide highlights the importance of structure in the performance of electrodes for lithium-ion batteries, which is directly relevant to the application of silver vanadium trioxide in similar contexts (Yue & Liang, 2017).
Chemical Properties Analysis
Understanding the chemical properties of silver vanadium trioxide, including its interaction with other substances and its reactivity under various conditions, is crucial for its application in technology and industry. Studies on the chemistry, spectroscopy, and catalytic roles of supported vanadium oxides provide insights into how silver vanadium trioxide functions in heterogeneous catalysis and other chemical processes (Centi, 1996).
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
- Scientific Field : Biomedical Materials & Devices
- Summary of Application : Silver Vanadium Trioxide nanoparticles have been used in the synthesis of PVP-capped Gum Arabic emulsified ternary oxides of Fe–Ag–V nanoparticles using a blend of mushroom, guava, and plantain peel extracts . These nanoparticles have shown exceptional inhibitory effects against Staphylococcus aureus .
- Methods of Application : The nanoparticles were synthesized using a green approach in nanotechnology . The nanoparticles displayed irregular shapes and distinctive clustered patterns, as observed via scanning electron microscopy .
- Results or Outcomes : The nanoparticles demonstrated a Minimum Inhibitory Concentration (MIC) of 0.3125 mg/ml and a Minimum Bactericidal Concentration (MBC) of 1.25 mg/ml against Staphylococcus aureus .
Tuberculosis Treatment
- Scientific Field : Medicine
- Summary of Application : Silver Vanadium Trioxide nanoparticles have been synthesized from a blend of plantain peel, guava leaves, and mushroom extracts, containing iron, silver, and vanadium . These nanoparticles have shown potential for enhancing tuberculosis (TB) treatment outcomes .
- Methods of Application : The nanoparticles, with an average diameter of 291.6 nm and a polydispersity index (PDI) of 0.137, exhibit characteristics suitable for drug delivery systems .
- Results or Outcomes : The nanoparticles’ irregular morphology leads to aggregated formations, creating a porous structure ideal for drug loading and controlled release, which may improve therapeutic efficacy .
Optical Applications
- Scientific Field : Nanotechnology
- Summary of Application : Silver Vanadium Trioxide rods have been used for the synthesis of silver nanowires . These nanowires are promising for optical applications due to their rough surface .
- Methods of Application : The silver nanowires were synthesized using Vanadium Trioxide rods .
- Results or Outcomes : The silver nanowires produced have an average diameter of 20 nm and length up to a few micrometers .
Catalysis
- Scientific Field : Catalysis
- Summary of Application : Silver Vanadium Trioxide nanoparticles have shown potential in catalysis .
- Methods of Application : The nanoparticles were synthesized using a blend of mushroom, guava, and plantain peel extracts .
- Results or Outcomes : The nanoparticles’ multifaceted nature and strong antimicrobial capabilities position them as transformative tools in biomedicine, catalysis, and beyond .
Battery Electrochemistry
- Scientific Field : Electrochemistry
- Summary of Application : Silver Vanadium Oxide is the primary battery powering implantable cardioverter defibrillators (ICD). Silver Vanadium Phosphorous Oxide (Ag w V x P y O z) materials were targeted as alternatives to minimize solubility .
- Methods of Application : The dissolution of silver vanadium oxide is compared with the dissolution of silver vanadium phosphorous oxide . This study contains the first kinetic analyses of silver and vanadium solution formation from Ag 0.48 VOPO 4 ·1.9H 2 O and Ag 2 VP 2 O 8, in a non-aqueous battery electrolyte .
- Results or Outcomes : The materials from the SVPO family with the lowest vanadium solubility are Ag 2 VO 2 PO 4 and Ag 2 VP 2 O 8. The low concentrations and solution rates coupled with their electrochemical performance make these materials interesting alternatives to Ag 2 V 4 O 11 for the ICD application .
Transition Metal Oxides
- Scientific Field : Inorganic Chemistry
- Summary of Application : Vanadium (III) oxide is the inorganic compound with the formula V 2 O 3. It is a black solid prepared by reduction of V 2 O 5 with hydrogen or carbon monoxide .
- Methods of Application : It is a basic oxide dissolving in acids to give solutions of vanadium (III) complexes . V 2 O 3 has the corundum structure .
- Results or Outcomes : It is antiferromagnetic with a critical temperature of 160 K . At this temperature there is an abrupt change in conductivity from metallic to insulating . This also distorts the crystal structure to a monoclinic space group: C2/c .
Synthesis of Silver Nanowires
- Scientific Field : Nanotechnology
- Summary of Application : Silver Vanadium Trioxide rods have been used for the synthesis of silver nanowires . These nanowires are promising for optical applications due to their rough surface .
- Methods of Application : The silver nanowires were synthesized using Vanadium Trioxide rods .
- Results or Outcomes : The silver nanowires produced have an average diameter of 20 nm and length up to a few micrometers .
Transition Metal Oxides
- Scientific Field : Inorganic Chemistry
- Summary of Application : Vanadium (III) oxide is the inorganic compound with the formula . It is a black solid prepared by reduction of with hydrogen or carbon monoxide .
- Methods of Application : It is a basic oxide dissolving in acids to give solutions of vanadium (III) complexes . has the corundum structure .
- Results or Outcomes : It is antiferromagnetic with a critical temperature of 160 K . At this temperature there is an abrupt change in conductivity from metallic to insulating . This also distorts the crystal structure to a monoclinic space group: C2/c .
Safety And Hazards
Zukünftige Richtungen
The dissolution of AgVO3 has been identified as a major factor in premature end of life for ICD batteries . This study provides insight for future material design approaches . The tunable optical properties, swelling behavior, and antibacterial effects spotlight the potential of chitosan/AgVO3 nanocomposites for versatile biomedical applications .
Eigenschaften
IUPAC Name |
silver;oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.3O.V/q+1;;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVDHKVWJUPFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgO3V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.808 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange odorless powder; [MSDSonline] | |
| Record name | Silver vanadate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8215 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Silver vanadium trioxide | |
CAS RN |
13497-94-4 | |
| Record name | Silver vanadium oxide (AgVO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013497944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver vanadium oxide (AgVO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver vanadium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




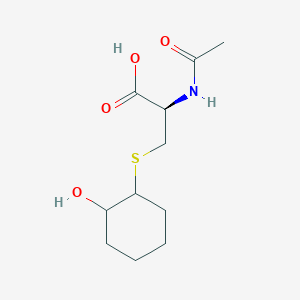
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)
